FF-10501
Description
Contextualizing Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibitors in Purine (B94841) Metabolism
Inosine monophosphate dehydrogenase (IMPDH) is a pivotal enzyme in the de novo pathway of purine nucleotide biosynthesis. nih.govuniprot.orgresearchgate.netwikipedia.org This enzyme catalyzes the oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), representing the initial committed and rate-limiting step in the production of guanine (B1146940) nucleotides (GMP, GDP, and GTP). ashpublications.orgnih.govuniprot.orgwikipedia.org Guanine nucleotides are indispensable for numerous cellular functions, including the synthesis of DNA and RNA, signal transduction, and the regulation of cell growth. uniprot.orgwikipedia.org Given the elevated demand for purine nucleotides in rapidly proliferating cells, such as those found in tumors, the inhibition of IMPDH offers a strategy to selectively impede their growth. ontosight.ai Humans possess two isoforms of IMPDH, IMPDH1 and IMPDH2. IMPDH2 is frequently found to be upregulated in tumor cells, including those in hematological malignancies, and is associated with cellular proliferation. tandfonline.comresearchgate.net Consequently, IMPDH, particularly the IMPDH2 isoform, is considered a viable target for cancer therapeutic interventions. tandfonline.comresearchgate.net
Historical Development and Precursor Compounds of FF-10501
The development of this compound is rooted in the broader effort to discover and create novel agents for cancer treatment. nih.gov It is characterized as a second-generation IMPDH inhibitor. nih.gov
Relation to SM-108 and Mizoribine (B1677216)
This compound is described as an orally bioavailable, competitive inhibitor that is based on the earlier compound, SM-108. nih.gov SM-108 itself was synthesized through chemical modification of the nucleoside mizoribine. nih.govresearchgate.net Mizoribine, also known by the trade name Bredinin, is an imidazole (B134444) nucleoside initially isolated from the fungus Penicillium brefeldianum. wikipedia.org Mizoribine functions as an immunosuppressive agent by selectively inhibiting IMPDH and guanosine (B1672433) monophosphate synthetase, thereby blocking guanine nucleotide synthesis. wikipedia.org SM-108 underwent investigation in Phase I and II clinical trials in Japan during the late 1980s, demonstrating efficacy against several hematological malignancies. nih.govresearchgate.net this compound is considered a prodrug of mizoribine. embopress.orgembopress.org
Connection to Bredinin Aglycone
Mizoribine is also identified by the synonym Bredinin. nih.govnih.gov The structure of mizoribine consists of a 5-hydroxyimidazole-4-carboxamide base linked to a ribofuranosyl sugar. Bredinin aglycone refers to the non-sugar component of Bredinin (mizoribine), which is 5-hydroxyimidazole-4-carboxamide. nih.gov This compound is also known as SM-108. nih.gov This establishes a direct connection between SM-108 and the aglycone form of mizoribine.
This compound as a Purine Analog Antagonist
This compound is categorized as a purine-analogue antagonist. researchgate.netnih.govresearchgate.net Purine analogs are compounds that structurally mimic natural purines (adenine and guanine) and can interfere with the metabolic pathways involving purines. As an IMPDH inhibitor, this compound impedes the de novo synthesis of guanine nucleotides by preventing the conversion of IMP to XMP. nih.govuniprot.orgwikipedia.org The resulting depletion of the intracellular guanine nucleotide pool inhibits the synthesis of DNA and RNA, consequently suppressing cell proliferation. ontosight.ainih.gov this compound is converted within cells to its active form, this compound ribosylmonophosphate (FF-10501RMP), through the action of adenine (B156593) phosphoribosyl transferase (APRT). researchgate.netnih.govresearchgate.net It is this activated form, FF-10501RMP, that directly inhibits the enzymatic activity of IMPDH. researchgate.net
Detailed Research Findings:
Pre-clinical investigations have demonstrated the anti-leukemic effects of this compound across a range of acute myeloid leukemia (AML) cell lines, including those that have developed resistance to hypomethylating agents. researchgate.netnih.govresearchgate.net Studies have shown that this compound inhibits the proliferation of hematological malignant cells in a dose-dependent manner. ashpublications.orgtandfonline.compatsnap.com Research into the mechanisms of cell death induced by this compound suggests it can trigger both apoptotic cell death, mediated by caspase-8 activation followed by the mitochondrial pathway, and necrotic cell death via endoplasmic reticulum stress, with the specific pathway depending on the cell line. researchgate.netpatsnap.com
Furthermore, this compound has been observed to promote the differentiation of certain leukemia cell lines towards erythroid and myeloid lineages. ashpublications.orgtandfonline.com This effect on differentiation has been linked to the accumulation of reactive oxygen species (ROS) resulting from IMPDH inhibition and subsequent IMP degradation, involving the ROS-p38 MAPK signaling pathway. ashpublications.orgtandfonline.comresearchgate.net Notably, at lower concentrations, this compound was found to promote the generation of erythroid cells from hematopoietic stem/progenitor cells, indicating a potential role in alleviating anemia in conditions such as myelodysplastic syndromes (MDS). ashpublications.orgtandfonline.comresearchgate.net
Studies have also indicated that this compound retains its ability to inhibit cell growth in cell lines that have acquired resistance to azacitidine, suggesting that it could serve as an alternative therapeutic option for leukemia patients who no longer respond to azacitidine treatment. researchgate.net
Data Table:
| Compound Name | Relation to this compound | Origin/Nature | Key Activity/Note |
| Mizoribine | Precursor; this compound is considered a prodrug. nih.govresearchgate.netembopress.orgembopress.org | Isolated from Penicillium brefeldianum. wikipedia.org | Inhibits IMPDH and GMP synthetase; Used as an immunosuppressant. wikipedia.org |
| SM-108 | Precursor; this compound is based on this compound. nih.govresearchgate.net | Synthesized through chemical modification of Mizoribine. nih.govresearchgate.net | Investigated in clinical trials for hematological malignancies. nih.govresearchgate.net |
| Bredinin Aglycone | Synonym for 5-hydroxyimidazole-4-carboxamide, which is also a synonym for SM-108. nih.gov | The non-sugar component of Mizoribine (Bredinin). nih.gov | Has been noted for antineoplastic properties. nih.gov |
| This compound Ribosylmonophosphate (FF-10501RMP) | The active intracellular form of this compound. researchgate.netnih.govresearchgate.net | Formed intracellularly from this compound by APRT. researchgate.netnih.govresearchgate.net | Directly inhibits the enzymatic activity of IMPDH. researchgate.net |
This compound is a purine-analogue antagonist and an orally bioavailable inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). It was developed as a potential therapeutic agent, particularly for hematological malignancies. This compound is considered a second-generation inhibitor based on the previously studied SM-108. mdpi.comnih.gov
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
FF-10501; FF 10501; FF10501.; unknown |
Origin of Product |
United States |
Molecular Mechanisms of Action and Intracellular Metabolism of Ff 10501
Downstream Biochemical Consequences of IMPDH Inhibition
Reduction of Guanine (B1146940) Nucleotide Pools (GMP, GDP, GTP)
The primary molecular mechanism of FF-10501 involves the inhibition of IMPDH, the rate-limiting enzyme responsible for the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP) in the de novo pathway of guanine nucleotide biosynthesis. tandfonline.comontosight.aiembopress.orgresearchgate.net This step is essential for the subsequent synthesis of guanosine (B1672433) monophosphate (GMP), which is then converted to guanosine diphosphate (B83284) (GDP) and ultimately to guanosine triphosphate (GTP). tandfonline.com
Inhibition of IMPDH by the active form of this compound leads to a significant suppression of intracellular guanine nucleotide levels, including GMP, GDP, and GTP. nih.govresearchgate.nettandfonline.comembopress.orgresearchgate.netashpublications.orgnih.govconfex.comembopress.org This reduction has been observed in various cell lines, such as K562 chronic myeloid leukemia cells and multiple acute myeloid leukemia (AML) cell lines. tandfonline.comashpublications.orgnih.govconfex.com The decrease in guanine nucleotide levels is typically dose-dependent. tandfonline.comnih.govconfex.com
As a consequence of IMPDH inhibition and the resulting depletion of guanine nucleotides, an accumulation of the precursor IMP has been noted. tandfonline.comashpublications.org Furthermore, the metabolic changes induced by this compound treatment can lead to an elevation in the concentration of inosine and hypoxanthine (B114508), suggesting a metabolic conversion of accumulated IMP. tandfonline.comashpublications.org
The critical role of guanine nucleotide depletion in the cellular effects of this compound is underscored by experiments where supplementation with extracellular guanosine was able to rescue cell proliferation in this compound-treated cells. nih.govconfex.comembopress.org This indicates that the limited availability of guanine nucleotides due to IMPDH inhibition is a key factor in the compound's impact on cell growth.
Impact on DNA and RNA Synthesis
By inhibiting IMPDH and subsequently reducing the intracellular pools of GMP, GDP, and GTP, this compound directly impacts the availability of substrates required for nucleic acid synthesis. researchgate.netnih.govresearchgate.netontosight.ai Rapidly dividing cells, such as those found in malignancies, have a high demand for nucleotides to support their accelerated DNA synthesis and proliferation rates. researchgate.netcancer.gov Consequently, these cells are particularly susceptible to the effects of IMPDH inhibition and the resulting nucleotide depletion. researchgate.netcancer.gov
The reduction in guanine nucleotide levels due to this compound treatment leads to a cytostatic effect, primarily by limiting the resources needed for DNA and RNA synthesis. ontosight.ai This can result in cell cycle arrest, preventing cells from progressing through the phases required for division. researchgate.nettandfonline.com Studies have shown that inhibiting GTP synthesis can induce nucleolar stress and lead to growth arrest in cultured cells. researchgate.net The potent anti-proliferative effects of this compound observed in various cancer cell lines are directly linked to its ability to target guanine nucleotide biosynthesis. researchgate.netresearchgate.netnih.govconfex.com
Cellular and Subcellular Responses to Ff 10501 in Preclinical Models
Antiproliferative Effects in Malignant Cell Lines
FF-10501 has demonstrated significant antiproliferative effects across a range of malignant cell lines, particularly those derived from hematological malignancies.
Inhibition of Proliferation across Diverse Hematological Malignancies (AML, MDS, CML, ALL Cell Lines)
This compound has been shown to inhibit the proliferation of various human hematological malignant cell lines in a dose-dependent manner. tandfonline.compatsnap.commdpi.comresearchgate.netashpublications.orgconfex.comresearchgate.netresearchgate.net Studies have included a panel of cell lines representing acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), chronic myeloid leukemia (CML), and acute lymphoblastic leukemia (ALL). patsnap.comashpublications.orgconfex.comresearchgate.net Specific AML cell lines investigated include MOLM13, SKM1, HL60, TF1, U937, KG1, HEL, and OCI-AML3, encompassing both parental lines and those resistant to hypomethylating agents (HMAs). mdpi.comconfex.comresearchgate.netresearchgate.net The CML cell line K562 and the ALL cell line MOLT-3 have also been utilized in these studies. patsnap.comresearchgate.netashpublications.org While this compound exhibited antiproliferative activity in most tested cell lines, some exceptions were noted. tandfonline.com The half-maximal inhibitory concentration (IC50) values for proliferation inhibition in 13 AML cell lines ranged from 4.3 to 144.5 µM. confex.com The MOLM13 cell line was found to be particularly sensitive to this compound. confex.com Supplementation with guanosine (B1672433) was observed to rescue proliferation in this compound-treated cells, supporting the mechanism of action through the inhibition of guanine (B1146940) nucleotide biosynthesis. confex.comresearchgate.netnih.gov
| Cell Line Type | Examples of Cell Lines Studied | Observed Antiproliferative Effect | IC50 Range (µM) (where available) |
| AML | MOLM13, SKM1, HL60, TF1, U937, KG1, HEL, OCI-AML3 | Inhibition of proliferation | 4.3 - 144.5 confex.com |
| MDS | F36P | Inhibition of proliferation | Not specified in snippets |
| CML | K562 | Inhibition of proliferation | Not specified in snippets |
| ALL | MOLT-3 | Inhibition of proliferation | Not specified in snippets |
Characterization of Cell Cycle Perturbations
The impact of this compound on the cell cycle has been examined in preclinical models. In K562 cells, this compound treatment was associated with the induction of G2/M cell cycle arrest. tandfonline.com Studies involving MOLM13, SKM1, and TF1 cell lines treated with lower concentrations of this compound (<100 µM) indicated an increase in the proportion of cells in the G1 phase and a decrease in the S phase population. confex.com However, another preclinical investigation reported variable effects on cell cycle status with no statistically significant trends observed across all tested cell lines. researchgate.netnih.gov
Induction of Programmed Cell Death Pathways
Beyond inhibiting proliferation, this compound has been shown to induce programmed cell death in hematological malignant cells through distinct pathways.
Apoptosis Induction: Caspase-8 Activation and Mitochondrial Pathway Engagement
This compound is capable of inducing apoptosis in various hematological malignant cell lines. patsnap.comresearchgate.netconfex.comresearchgate.netnih.govashpublications.orgnih.govmedkoo.comjst.go.jp Apoptosis was observed in all 13 AML cell lines evaluated in one preclinical study. confex.com Mechanistically, this compound-induced apoptosis in MOLM-13 and MOLT-3 cells was found to be mediated by the activation of caspase-8, which subsequently led to the engagement of the mitochondrial apoptotic pathway. patsnap.comresearchgate.netnih.govmedkoo.com Apoptosis induction was noted at concentrations around 30 μM in certain studies. researchgate.netnih.gov
Necrotic Cell Death: Endoplasmic Reticulum Stress Modulation
In addition to apoptosis, this compound has also been shown to induce necrotic cell death. patsnap.comresearchgate.netnih.govmedkoo.com This non-apoptotic form of cell death can serve as an alternative mechanism, particularly in cancer cells with impaired apoptotic pathways. Studies have indicated that this compound induces necrotic cell death in OCI-AML3 cells through the modulation of endoplasmic reticulum (ER) stress. patsnap.comresearchgate.netnih.govmedkoo.comscispace.com Treatment with this compound led to the increased expression of CHOP (CCAAT-enhancer-binding protein homologous protein), a key marker associated with ER stress, in OCI-AML3 cells. nih.gov Further investigation in OCI-AML3 cells revealed that necrostatin-1, an inhibitor of RIPK1 (Receptor-interacting serine/threonine-protein kinase 1), did not prevent this compound-induced cell death, suggesting that the ER stress-mediated necrotic pathway is independent of RIPK1 in this context.
| Cell Death Pathway | Mechanism Involved | Cell Lines Where Observed |
| Apoptosis | Caspase-8 activation, Mitochondrial pathway engagement | MOLM-13, MOLT-3, Various AML lines |
| Necrotic Cell Death | Endoplasmic Reticulum Stress Modulation (CHOP expression) | OCI-AML3 |
Effects on Cellular Differentiation and Hematopoiesis
Preclinical studies have also explored the effects of this compound on cellular differentiation and normal hematopoiesis. This compound promoted the differentiation of K562 chronic myeloid leukemia cells towards an erythroid lineage in a dose-dependent manner. tandfonline.comresearchgate.netnih.gov Furthermore, this compound induced differentiation into myeloid lineages, specifically granulocytes and monocytes, in MOLM13 and HL60 AML cell lines. tandfonline.comresearchgate.netashpublications.org Erythroid cells differentiated by this compound treatment demonstrated hemoglobin production, while differentiated granulocytes exhibited phagocytic activity. tandfonline.com At lower concentrations, this compound was observed to promote erythropoiesis from CD34+ hematopoietic stem/progenitor cells, which was accompanied by the accumulation of reactive oxygen species (ROS). tandfonline.comashpublications.orgnih.govresearchgate.net Conversely, higher concentrations of this compound primarily resulted in cytotoxic effects on hematopoietic stem/progenitor cells. tandfonline.comashpublications.orgnih.gov The differentiative effects on erythropoiesis were found to be linked to ROS accumulation resulting from IMP degradation and could be abrogated by treatment with a ROS scavenger or a p38 MAPK inhibitor, indicating the involvement of the ROS/MAPK signaling pathway. tandfonline.comnih.govresearchgate.net this compound also influenced the proliferation and differentiation of human primary bone marrow cells. tandfonline.com
Myeloid Differentiation Promotion (Granulocytes and Monocytes)
This compound has been shown to promote the differentiation of myeloid cells in certain preclinical models. In HL60 acute myeloid leukemia (AML) cells, this compound significantly promoted differentiation towards both monocytes and granulocytes in a dose-dependent manner. ashpublications.orgresearchgate.net Treatment with this compound also induced differentiation of MOLM13 AML cells towards granulocytes, evidenced by increased CD11b expression and improved phagocytic activity. researchgate.netresearchgate.net
Erythroid Differentiation Enhancement (K562 and CD34+ Hematopoietic Stem/Progenitor Cells)
The compound this compound has been observed to enhance erythroid differentiation. Differentiation of K562 chronic myeloid leukemia cells to an erythroid lineage was promoted by this compound in a dose-dependent manner. researchgate.nettandfonline.comnih.govtandfonline.com This was indicated by a significant increase in glycophorin A expression and elevated hemoglobin levels in K562 cells treated with this compound. researchgate.net Furthermore, this compound promoted erythropoiesis from CD34+ hematopoietic stem/progenitor cells. tandfonline.comnih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net While high doses of this compound primarily exhibited cytotoxic effects on CD34+ cells, intermediate concentrations were found to promote the generation of erythroid cells from these progenitors. tandfonline.comnih.govresearchgate.netpatsnap.comresearchgate.net Consistent with observations in cell lines, this compound significantly increased reactive oxygen species (ROS) production in human erythroid progenitors. tandfonline.com
Metabolic Reprogramming and Signaling Cascade Modulation
The effects of this compound on cellular differentiation are closely linked to its modulation of metabolic pathways and downstream signaling cascades.
Accumulation of Inosine-5'-monophosphate (IMP)
As an IMPDH inhibitor, this compound interferes with the synthesis of guanine nucleotides. ashpublications.org Following treatment with this compound, an accumulation of inosine-5'-monophosphate (IMP) has been observed. ashpublications.orgtandfonline.com
Elevation of Reactive Oxygen Species (ROS) Generation
This compound treatment leads to an elevation of reactive oxygen species (ROS) generation. ashpublications.orgtandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.netpatsnap.combiocompare.comnih.gov Increased ROS accumulation was found in K562 and MOLM13 cells, as well as in human erythroid progenitors and CD34+ hematopoietic stem/progenitor cells treated with this compound. ashpublications.orgtandfonline.comnih.govpatsnap.com It has been suggested that the metabolic conversion of accumulated IMP to hypoxanthine (B114508) contributes to this elevation in ROS levels. tandfonline.comnih.govtandfonline.com
Activation of p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
The differentiative effects of this compound have been linked to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Inhibition of p38 MAPK using SB203580 significantly attenuated or completely abolished the differentiation induced by this compound in various cell models. ashpublications.orgresearchgate.nettandfonline.comnih.govtandfonline.comresearchgate.netpatsnap.com This indicates that the overproduction of ROS and the subsequent activation of p38 MAPK contribute to the promotion of differentiation by this compound. ashpublications.orgresearchgate.nettandfonline.compatsnap.com
Alterations in Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling
IMPDH inhibition by compounds including this compound-01, a related compound, has been shown to induce the downregulation of mammalian target of rapamycin complex 1 (mTORC1) signaling. nih.govd-nb.info This observation is consistent with previous reports on the effects of IMPDH inhibition. nih.gov Studies have identified the downregulation of SLC7A5 and SLC3A2, components of a heterodimeric complex involved in essential amino acid uptake and adhesive signals, in cells treated with this compound-01. nih.gov
Activation of p53-p21 Pathway
Preclinical studies have indicated that treatment with this compound can lead to the activation of the p53-p21 pathway. As an IMPDH inhibitor, this compound's action is associated with nucleolar stress responses, which in turn can trigger p53 activation. mdpi.com Upregulation of both p53 and its downstream target, p21, has been observed in various cell lines following treatment with IMPDH inhibitors, including this compound. mdpi.comoup.comnih.gov
The p53 protein, often referred to as the "guardian of the genome," plays a critical role in cell cycle arrest, apoptosis, and senescence in response to cellular stress. google.com Activation of p53 typically leads to the induction of p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest. oup.com
While activation of the p53-p21 pathway is a noted cellular response to this compound, preclinical data suggest this pathway may not be strictly essential for the compound's antileukemia efficacy. nih.govresearchgate.net Studies using p53-deficient AML cells demonstrated that these cells remained sensitive to this compound treatment both in vitro and in vivo, indicating the involvement of p53-independent mechanisms in mediating the compound's effects. nih.govresearchgate.net
Modulation of Toll-like Receptor (TLR) Signaling and NF-κB Pathway Activation
A notable cellular response to this compound-mediated IMPDH inhibition is the induced overactivation of the Toll-like receptor (TLR)-TRAF6-NF-κB signaling pathway in AML cells. nih.govresearchgate.netnih.govresearchgate.netd-nb.infoembopress.orgresearchgate.net This overactivation is considered a contributing factor to the observed antileukemia effects of IMPDH inhibitors. nih.govresearchgate.netnih.govresearchgate.netd-nb.infoembopress.orgresearchgate.net
The mechanism linking IMPDH inhibition to TLR and NF-κB activation appears to be related to the resulting decrease in intracellular guanine nucleotide levels. nih.govnih.govembopress.org TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating downstream signaling cascades. unige.ch Activation of TLRs, particularly TLRs 1, 2, 7, 8, and 9, can signal through adaptor proteins like MyD88, leading to the activation of NF-κB. nih.govunige.ch The NF-κB pathway is a crucial regulator of inflammatory and immune responses, controlling the expression of numerous genes, including those encoding pro-inflammatory cytokines and adhesion molecules. nih.govresearchgate.net
Studies using reporter cell lines have shown that IMPDH inhibition increases TLR-mediated NF-κB activation. nih.govembopress.org This suggests that the metabolic perturbation caused by this compound directly impacts the sensitivity and activity of the TLR signaling network, leading to enhanced NF-κB activation.
Upregulation of Vascular Cell Adhesion Molecule 1 (Vcam1)
Preclinical investigations have consistently shown that this compound-induced IMPDH inhibition leads to the upregulation of Vascular Cell Adhesion Molecule 1 (VCAM1). nih.govresearchgate.netnih.govresearchgate.netd-nb.infoembopress.orgresearchgate.net This increased expression of VCAM1 is considered to play a role in the antileukemia effects of IMPDH inhibitors. nih.govresearchgate.netnih.govresearchgate.netd-nb.infoembopress.orgresearchgate.net
VCAM1 is a cell adhesion molecule that is typically upregulated on activated endothelial cells and other cell types in response to inflammatory stimuli. wikigenes.org It plays a critical role in mediating cell-cell interactions, particularly the adhesion of leukocytes to the endothelium. wikigenes.org
The upregulation of VCAM1 in response to this compound appears to be a consequence of the overactivation of TLR signaling induced by IMPDH inhibition. nih.govnih.govd-nb.info Pro-inflammatory cytokines, whose production can be driven by activated TLR-NF-κB signaling, are known to induce VCAM1 expression. nih.govresearchgate.net
Detailed research findings in preclinical models, such as MLL-AF9 AML cells, have explored the functional consequences of VCAM1 upregulation. Elevated VCAM1 levels were found to promote excessive cell-cell interaction and inhibit cell cycle progression in these cells. researchgate.net Conversely, depletion of VCAM1 led to reduced cell-cell contacts and enhanced cell cycle progression, suggesting that VCAM1 upregulation contributes to the growth-inhibitory effects of this compound. researchgate.net While guanosine supplementation partially reversed this compound-induced VCAM1 upregulation, it indicates that both direct and indirect mechanisms, potentially related to inflammation and differentiation, contribute to this effect. nih.gov
The following table summarizes some key cellular and subcellular responses to this compound in preclinical models:
| Cellular/Subcellular Response | Observed Effect in Preclinical Models | Related Pathway/Mechanism |
| Activation of p53-p21 Pathway | Upregulation of p53 and p21. mdpi.comoup.comnih.gov Associated with nucleolar stress. mdpi.com | IMPDH Inhibition, Nucleolar Stress. mdpi.com |
| Modulation of TLR Signaling | Overactivation of TLR-TRAF6-NF-κB signaling. nih.govresearchgate.netnih.govresearchgate.netd-nb.infoembopress.orgresearchgate.net | IMPDH Inhibition, Decreased Guanine Nucleotides. nih.govnih.govembopress.org |
| NF-κB Pathway Activation | Increased NF-κB activation downstream of TLR signaling. nih.govembopress.org | TLR Signaling, MyD88-dependent pathway. nih.govunige.ch |
| Upregulation of Vascular Cell Adhesion Molecule 1 (VCAM1) | Increased expression of VCAM1. nih.govresearchgate.netnih.govresearchgate.netd-nb.infoembopress.orgresearchgate.net Promotes cell-cell interaction. researchgate.net | TLR Overactivation, Pro-inflammatory Cytokines. nih.govnih.govd-nb.inforesearchgate.net |
Preclinical Efficacy and Investigation of Resistance Mechanisms of Ff 10501
In Vitro Efficacy in Hematological Malignancy Cell Lines
Preclinical studies have shown that FF-10501 exhibits anti-leukemic effects in a variety of AML cell lines, including MOLM13, SKM1, HL-60, U937, HEL, and OCI-AML3. mdpi.comnih.gov this compound suppresses the growth of these cell lines in a dose-dependent manner and induces apoptosis. mdpi.comresearchgate.netresearchgate.net The concentration at which this compound induces apoptosis is approximately 30 μM. researchgate.netnih.govresearchgate.net While this compound showed a strong dose-dependent effect on proliferation and induced apoptosis, its effects on cell cycle status were variable with no statistically significant trends observed. researchgate.netnih.govresearchgate.net
Activity in Hypomethylating Agent (HMA)-Resistant Cell Lines
A critical finding in the preclinical evaluation of this compound is its activity in AML cell lines that have developed resistance to hypomethylating agents (HMAs) such as azacitidine and decitabine. ashpublications.orgtandfonline.combanrepcultural.orgresearchgate.netnih.govresearchgate.net this compound-01 has been shown to effectively target HMA-sensitive and -resistant AML cell lines. researchgate.netnih.govresearchgate.net Studies using azacitidine-resistant cell lines derived from SKM-1 and MOLM-13 leukemia cell lines demonstrated that this compound maintained its cell growth-inhibitory activities. nih.govnih.gov This lack of cross-resistance suggests that this compound could serve as an alternative therapeutic option for patients whose leukemia has become resistant to HMAs. nih.govnih.gov The levels of APRT (which activates this compound), FF-10501RMP, and the target enzyme IMPDH were found to be equivalent in both the azacitidine-resistant and parental cell lines, indicating that the mechanism of this compound's activity is distinct from the resistance pathways affecting HMAs. nih.govnih.gov
Correlation with Guanine (B1146940) Nucleotide Levels
The mechanism by which this compound inhibits cell proliferation is through the inhibition of guanine nucleotide production. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) analysis in MOLM13 cells treated with this compound-01 showed significant decreases in phosphorylated guanosine (B1672433) levels. researchgate.netnih.govresearchgate.net Supplementation with guanosine was able to rescue proliferation in this compound-treated cells, further supporting that the antiproliferative effect is directly linked to the depletion of guanine nucleotides. researchgate.netnih.govresearchgate.net While this compound-01 treatment tended to reduce intracellular levels of guanine nucleotides (GDP/GTP) in MLL-AF9 cells in vivo, the levels were not significantly downregulated, potentially due to in vivo compensatory mechanisms. embopress.org
In Vivo Therapeutic Potential in Leukemia Models
This compound has demonstrated significant therapeutic potential in preclinical in vivo models of leukemia. researchgate.net
Suppression of MLL-AF9-Induced Leukemogenesis in Murine Models
Studies using murine models of MLL-AF9-induced leukemogenesis have shown that this compound-01 effectively suppresses the development of this aggressive form of leukemia. researchgate.netembopress.orgnih.govnih.govembopress.org Treatment with this compound-01 inhibited the engraftment of MLL-AF9 cells and significantly prolonged the survival of leukemia mice. embopress.orgnih.gov Even delayed initiation of this compound-01 treatment resulted in prolonged survival and a reduction of leukemia cells in peripheral blood. embopress.orgnih.gov this compound-01 also showed significant therapeutic value and provided survival benefits in the mouse MLL-AF9 leukemia model. researchgate.netresearchgate.net The anti-leukemia effect of IMPDH inhibitors, including this compound-01, on MLL-fusion AMLs has been reported as remarkable. nih.govembopress.org
Strategies for Optimized Preclinical Regimens (e.g., Alternate-Day Administration)
Optimized preclinical regimens have been explored to maximize the therapeutic effect of this compound while minimizing potential side effects. Alternate-day administration of IMPDH inhibitors, including this compound-01, effectively suppressed MLL-AF9-driven leukemogenesis in mice without devastating effects on immune function. embopress.orgnih.govnih.govembopress.orgresearchgate.net This alternate-day schedule, as opposed to standard daily administration, efficiently inhibited leukemogenesis. nih.govembopress.org The remaining immune cells in mice treated with alternate-day dosing are likely to enhance the anti-leukemia effect of IMPDH inhibitors in vivo. embopress.orgnih.gov
Investigating Mechanisms of Sensitivity and Resistance
Investigations into the mechanisms of sensitivity and resistance to this compound have provided insights into its action and potential for overcoming existing treatment challenges. This compound's primary mechanism involves inhibiting IMPDH, leading to reduced guanine nucleotide synthesis. ashpublications.orgmdpi.comresearchgate.net The efficacy of this compound is dependent on its conversion to the active form by APRT and the cellular salvage pathway for generating guanine nucleotides. mdpi.comresearchgate.netnih.gov
Studies have explored the sensitivity of p53-deficient MLL-AF9 leukemia cells to IMPDH inhibition. researchgate.netresearchgate.netembopress.org Consistent results indicate that p53-deficient MLL-AF9 cells remain sensitive to this compound-01 both in vitro and in vivo, suggesting that p53 activation is not essential for the anti-leukemia effect of this IMPDH inhibitor. researchgate.netresearchgate.netembopress.org
Mechanistically, IMPDH inhibition by this compound has been proposed to induce overactivation of the Toll-like receptor (TLR)-TRAF6-NF-κB signaling pathway and upregulation of the adhesion molecule VCAM1, which contribute to the anti-leukemia effect. nih.govembopress.orgresearchgate.net VCAM1 upregulation in MLL-AF9 cells treated with this compound-01 was partially reversed by guanosine supplementation, indicating both direct and indirect effects of IMPDH inhibition. embopress.org Overactive TLR signaling could also contribute to VCAM1 upregulation in this compound-01-treated cells. embopress.org
Resistance to HMAs like azacitidine is a significant clinical issue, often involving changes in drug metabolism. researchgate.netnih.govnih.gov The lack of cross-resistance between this compound and azacitidine in resistant cell lines suggests that this compound acts through a distinct mechanism that is not affected by the metabolic alterations conferring HMA resistance. nih.govnih.gov Further studies are needed to fully define the metabolic pathways regulating sensitivity to this compound and to identify effective drug combinations. mdpi.com
Summary of In Vitro Efficacy in Hematological Malignancy Cell Lines
| Cell Line | Activity | Notes | Source(s) |
| MOLM13 | Active | Growth inhibition, apoptosis induction, reduced phosphorylated guanosine. Active in HMA-resistant lines. | mdpi.comresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netnih.gov |
| SKM1 | Active | Growth inhibition. Active in HMA-resistant lines. | mdpi.comresearchgate.netnih.govnih.govnih.gov |
| HL-60 | Active | Growth inhibition. | mdpi.comresearchgate.netnih.gov |
| U937 | Active | Growth inhibition. | mdpi.comresearchgate.netnih.gov |
| HEL | Active | Growth inhibition. | mdpi.comresearchgate.netnih.gov |
| OCI-AML3 | Active | Growth inhibition, necrotic cell death. Active in HMA-resistant lines. | mdpi.comresearchgate.netnih.govpatsnap.com |
| MLL-AF9-expressing CB cells | Active | Growth inhibition, cell cycle arrest, apoptosis. | embopress.orgnih.gov |
| MOLT-3 | Active | Cell death induction (apoptotic and necrotic). | researchgate.netpatsnap.com |
| Primary AML samples | Active | Reduced proliferation at higher concentrations. | researchgate.netnih.govresearchgate.net |
Summary of In Vivo Efficacy in Leukemia Models
| Model Type | Outcome | Notes | Source(s) |
| Murine MLL-AF9 leukemia | Suppressed leukemogenesis, prolonged survival, reduced leukemia cells. | Effective with alternate-day administration. Showed therapeutic value and survival benefit. | researchgate.netresearchgate.netembopress.orgnih.govnih.govembopress.orgresearchgate.net |
| p53-deficient MLL-AF9 | Sensitive to this compound-01. | Indicates p53 activation is not essential for anti-leukemia effect. | researchgate.netresearchgate.netembopress.org |
Reversal of Effects by Exogenous Guanosine Supplementation
Preclinical investigations into the mechanism of action of this compound have demonstrated that its effects can be reversed by the addition of exogenous guanosine. This observation supports the understanding that this compound exerts its activity primarily through the depletion of intracellular guanine nucleotides, a direct consequence of IMPDH inhibition embopress.orgresearchgate.netresearchgate.netnih.gov.
Studies have shown that guanosine supplementation can rescue cell proliferation in this compound-treated cells researchgate.netresearchgate.net. High-performance liquid chromatography (HPLC) analysis has revealed significant decreases in phosphorylated guanosine levels in MOLM13 cells treated with this compound, further supporting the link between this compound activity and reduced guanine nucleotide levels researchgate.net.
The extent of reversal by guanosine supplementation can vary depending on the specific cellular context. For instance, in K562 cells, the addition of guanosine was found to abolish the effects of this compound on proliferation and erythroid differentiation tandfonline.com. However, in other cell lines such as MOLM13 and HL60, the cancellation of cytotoxic effects by guanosine was only partial tandfonline.com. Similarly, guanosine supplementation partially reversed the this compound-induced upregulation of Vcam1 in MLL-AF9 leukemia cells, suggesting that while guanine nucleotide depletion is a primary driver, other direct or indirect effects of IMPDH inhibition may also contribute to certain cellular responses embopress.org.
These findings collectively indicate that the availability of guanine nucleotides is critical for cell survival and proliferation in the presence of this compound, and supplementing these nucleotides exogenously can counteract the inhibitory effects of the compound.
Role of Purine (B94841) Salvage Pathway in this compound Efficacy
The efficacy of this compound is dependent on the metabolic pathways that convert it to its active form, as well as the salvage pathway responsible for generating guanine nucleotides researchgate.netmdpi.com. The purine salvage pathway is crucial for synthesizing guanine nucleotides from pre-existing purine bases and nucleosides, providing an alternative route to the de novo synthesis pathway which is inhibited by this compound researchgate.netnih.gov. Enzymes like hypoxanthine (B114508) phosphoribosyltransferase 1 (HPRT1) are involved in this salvage process, converting hypoxanthine and guanine to their respective monophosphates researchgate.netnih.gov.
Advanced Research Methodologies and Analytical Approaches for Ff 10501 Studies
Cell Culture Models and Patient-Derived Samples
Cell culture models and patient-derived samples are fundamental tools in the preclinical evaluation of FF-10501, providing insights into its effects on various hematological malignancies and normal hematopoietic cells.
Utilization of Diverse Hematological Malignancy Cell Lines
Diverse hematological malignancy cell lines are extensively utilized to assess the in vitro activity of this compound. These cell lines represent various types of blood cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), lymphoma, and multiple myeloma. Studies have shown that this compound inhibits the proliferation of a broad range of hematological malignancy cell lines patsnap.com. For instance, this compound has demonstrated anti-leukemic effects in multiple AML cell lines, including MOLM13, SKM1, HL-60, U937, HEL, and OCI-AML3 mdpi.com. This includes cell lines that are resistant to hypomethylating agents mdpi.comnih.gov. The antiproliferative effects are often observed in a dose-dependent manner patsnap.comnih.govresearchgate.net.
Data from studies using diverse cell lines indicate varying sensitivities to this compound. While this compound inhibited the growth of most tested cell lines, its ability to induce cell death at clinically relevant doses (e.g., 40 µM) was observed in specific lines such as MOLM-13, OCI-AML3, and MOLT-3 patsnap.comresearchgate.net. The mechanism of cell death can also vary depending on the cell line, involving apoptosis in some (e.g., MOLM-13 and MOLT-3) and necrotic cell death via endoplasmic reticulum stress in others (e.g., OCI-AML3) patsnap.comresearchgate.net.
Studies have also investigated the expression of key enzymes like IMPDH2 and APRT in these cell lines, confirming their presence, which is necessary for this compound's activation and function as an IMPDH inhibitor tandfonline.com.
Here is a table summarizing the effects of this compound on selected hematological malignancy cell lines:
| Cell Line | Hematological Malignancy Type | Observed Effect of this compound | Key Findings | Source |
| MOLM13 | AML | Proliferation inhibition, Apoptosis induction, Decreased phosphorylated guanosine (B1672433) levels | Dose-dependent effect, Guanosine rescue, Significant decrease in phosphorylated guanosine by HPLC nih.govresearchgate.net | nih.govresearchgate.net |
| SKM1 | AML | Anti-leukemic effect | Active against HMA-resistant cells mdpi.com | mdpi.com |
| HL-60 | AML | Proliferation inhibition, Myeloid differentiation induction | Dose-dependent effects, Induction of differentiation to granulocytes or monocytes tandfonline.comashpublications.org | tandfonline.comashpublications.org |
| U937 | AML | Anti-leukemic effect | mdpi.com | mdpi.com |
| HEL | AML | Anti-leukemic effect | mdpi.com | mdpi.com |
| OCI-AML3 | AML | Proliferation inhibition, Necrotic cell death induction | Active against HMA-resistant cells, Necrotic cell death via ER stress patsnap.commdpi.comresearchgate.net | patsnap.commdpi.comresearchgate.net |
| K562 | Chronic Myeloid Leukemia (CML) | Proliferation inhibition, Erythroid differentiation promotion | Dose-dependent effects, Increased glycophorin A and hemoglobin levels tandfonline.comashpublications.orgnih.gov | tandfonline.comashpublications.orgnih.gov |
| MOLT-3 | ALL | Cell death induction (apoptosis) | Apoptosis mediated by caspase-8 activation patsnap.comresearchgate.net | patsnap.comresearchgate.net |
| OCI-M2 | AML | Limited antiproliferative effects | This compound showed antiproliferative effects in most cell lines except OCI-M2 and F36P tandfonline.com | tandfonline.com |
| F36P | MDS | Limited antiproliferative effects, Erythroid differentiation promotion | This compound showed antiproliferative effects in most cell lines except OCI-M2 and F36P, Promoted erythroid differentiation tandfonline.comashpublications.org | tandfonline.comashpublications.org |
Application of Primary Human Hematopoietic Cells (e.g., CD34+ HSPCs, AML Patient Samples)
Studies on this compound also utilize primary human hematopoietic cells, including CD34+ hematopoietic stem/progenitor cells (HSPCs) and samples derived directly from AML and MDS patients. This allows for the evaluation of this compound's effects in a more physiologically relevant context compared to established cell lines.
This compound has been studied for its effects on fresh peripheral blood cells taken from AML patients, showing a reduction in proliferation at certain concentrations nih.govresearchgate.net. In studies involving primary AML samples, this compound effectively reduced proliferation nih.gov.
Furthermore, this compound has been shown to promote erythropoiesis from CD34+ HSPCs isolated from healthy donors, accompanied by the accumulation of reactive oxygen species (ROS) tandfonline.comashpublications.orgnih.govresearchgate.net. While high doses primarily exhibit cytotoxic effects, lower doses can promote the generation of erythroid cells from these progenitor cells tandfonline.comashpublications.orgnih.govresearchgate.net. Studies using bone marrow cells from MDS patients have also been conducted, although the number of samples may be limited tandfonline.com. These studies suggest that this compound could potentially ameliorate anemia in MDS patients by maintaining myelopoiesis ashpublications.org.
Biochemical and Molecular Biology Techniques
A range of biochemical and molecular biology techniques are employed to investigate the mechanisms underlying this compound's effects, particularly its interaction with its target enzyme, IMPDH, and its impact on nucleotide metabolism and gene expression.
High-Performance Liquid Chromatography (HPLC) for Nucleotide Analysis
High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to study the impact of this compound on intracellular nucleotide levels. This method allows for the separation, identification, and quantification of nucleotides mz-at.de.
Studies utilizing HPLC have demonstrated that this compound treatment leads to significant decreases in phosphorylated guanosine levels in susceptible cell lines, such as MOLM13 cells nih.govresearchgate.net. Specifically, the production of GMP, GDP, and GTP is suppressed in a dose-dependent manner following this compound treatment tandfonline.com. This is consistent with this compound acting as an IMPDH inhibitor, thereby interfering with the de novo synthesis of guanine (B1146940) nucleotides nih.govresearchgate.nettandfonline.com. HPLC-MS/MS has also been used to analyze intracellular concentrations of FF-10501RMP, the active form of this compound, in cell lines nih.govresearchgate.net.
Here is a summary of HPLC findings related to nucleotide levels:
| Cell Line | Treatment | Analyte(s) Measured by HPLC | Key Finding | Source |
| MOLM13 | This compound | Phosphorylated guanosine levels (GMP, GDP, GTP) | Significant decreases in phosphorylated guanosine levels nih.govresearchgate.net, Suppression of GMP, GDP, and GTP in a dose-dependent manner tandfonline.com | nih.govresearchgate.nettandfonline.com |
| Various cell lines | This compound | GMP, GDP, GTP, IMP, ADP | Suppression of GMP, GDP, GTP; Accumulation of IMP; ADP levels not altered tandfonline.comashpublications.org | tandfonline.comashpublications.org |
Quantitative Polymerase Chain Reaction (RT-PCR) for Gene Expression Profiling (IMPDH, APRT, HGPRT)
Quantitative Polymerase Chain Reaction (RT-PCR) is used to profile the gene expression levels of key enzymes involved in purine (B94841) metabolism, including IMPDH (IMPDH1 and IMPDH2), APRT, and HGPRT. This technique helps to understand the baseline expression of these genes in different cell types and how they might be affected by this compound treatment or disease state.
RT-PCR experiments have shown that various hematological malignancy cell lines express IMPDH2 and APRT, which are crucial for this compound's mechanism of action tandfonline.com. The expression levels of IMPDH1 and IMPDH2 can be quantified using real-time RT-PCR assays, allowing for the study of their regulation psu.edu. While IMPDH2 is often overexpressed in cancer cells, including hematological malignancies, IMPDH1 is more ubiquitously expressed researchgate.netembopress.org.
Studies have examined whether resistance to other agents, such as azacitidine, affects the expression levels of APRT and IMPDH nih.govresearchgate.net. Results indicated that the expression levels of APRT and IMPDH were equivalent in azacitidine-resistant cell lines and their parent cells, suggesting that the lack of cross-resistance to this compound in these lines is not due to altered expression of these genes nih.govresearchgate.net.
Enzyme Activity Assays for IMPDH1 and IMPDH2
Enzyme activity assays are performed to directly measure the inhibitory effect of this compound on its molecular target, inosine-5′-monophosphate dehydrogenase (IMPDH). These assays typically utilize recombinant human IMPDH1 and IMPDH2 proteins.
Studies have confirmed that this compound, in its active form (FF-10501RMP), inhibits the enzyme activities of both IMPDH1 and IMPDH2 in a concentration-dependent manner nih.govresearchgate.net. Mycophenolic acid, another known IMPDH inhibitor, is often used as a control in these assays and shows equivalent potency to FF-10501RMP nih.govresearchgate.net. Importantly, this compound itself, before intracellular conversion by APRT to FF-10501RMP, does not inhibit IMPDH enzyme activity nih.govresearchgate.net. These assays provide direct evidence of FF-10501RMP's function as an inhibitor of both IMPDH isoforms.
Here is a table summarizing the findings from IMPDH enzyme activity assays:
| Inhibitor | Target Enzyme | Observed Effect | Comparison to Control (Mycophenolic acid) | Source |
| FF-10501RMP (active form of this compound) | IMPDH1, IMPDH2 | Inhibits enzyme activity in a concentration-dependent manner | Equivalent potency to mycophenolic acid nih.govresearchgate.net | nih.govresearchgate.net |
| This compound (parent compound) | IMPDH1, IMPDH2 | Does not inhibit enzyme activity | nih.govresearchgate.net | nih.govresearchgate.net |
| Mycophenolic acid | IMPDH1, IMPDH2 | Inhibits enzyme activity in a concentration-dependent manner | Used as an active control nih.govresearchgate.net | nih.govresearchgate.net |
Flow Cytometry for Phenotypic Marker Analysis (e.g., CD11b) and Cell Cycle Studies
Flow cytometry is a widely used technique in this compound research for analyzing cell populations based on the expression of specific surface markers and evaluating cell cycle distribution. This method allows for the quantitative assessment of cellular differentiation and proliferation.
Studies have employed flow cytometry to analyze the expression of phenotypic markers such as CD11b, which is indicative of myeloid differentiation. Treatment with this compound has been shown to induce CD11b expression in AML cell lines like MOLM13, suggesting a role in promoting differentiation towards granulocytes. tandfonline.comresearchgate.net Flow cytometry is also used to assess the percentage of cells expressing CD11b and CD14, markers associated with myeloid differentiation into granulocytes and monocytes, respectively. tandfonline.comresearchgate.nete-century.us
Cell cycle analysis using flow cytometry provides information on how this compound affects the progression of cells through different phases of the cell cycle (G1, S, G2/M). While some studies have investigated the effects of this compound on cell cycle status, the observed trends have been reported as variable with no statistically significant patterns in some instances. nih.govresearchgate.net
Assays for Programmed Cell Death (Apoptosis and Necrosis Markers)
Investigating the mechanisms of cell death is a critical aspect of evaluating the efficacy of this compound. Assays for programmed cell death, including apoptosis and necrosis, are commonly employed.
Annexin V staining followed by flow cytometry is a standard method to detect apoptosis, identifying cells that have begun to translocate phosphatidylserine (B164497) to their outer membrane. tandfonline.comresearchgate.netthermofisher.com Studies have shown that this compound can induce apoptosis in AML cell lines, such as MOLM13. tandfonline.comresearchgate.netresearchgate.net
Research indicates that this compound can induce both apoptotic and necrotic cell death, depending on the cell line. nih.govresearchgate.net For instance, this compound-induced apoptosis in MOLM-13 and MOLT-3 cells was found to be mediated by caspase-8 activation, followed by the activation of the mitochondrial pathway. nih.govresearchgate.net In contrast, necrotic cell death induced by this compound in OCI-AML3 cells occurred via endoplasmic reticulum stress. nih.govresearchgate.net Assays capable of distinguishing between these different cell death mechanisms are therefore valuable in understanding the full impact of this compound. promega.de
Metabolic Activity Assays (e.g., MTT)
Metabolic activity assays, such as the MTT assay, are frequently used to assess cell viability and proliferation in response to this compound treatment. nih.govtandfonline.comresearchgate.netbiocompare.comaatbio.com The MTT assay relies on the reduction of a yellow tetrazolium dye (MTT) into an insoluble purple formazan (B1609692) product by metabolically active cells. biocompare.comaatbio.com The amount of formazan produced is directly proportional to the number of viable cells. biocompare.comaatbio.com
Studies have utilized the MTT assay to demonstrate the antiproliferative effects of this compound on various hematological malignant cell lines in a dose-dependent manner. nih.govtandfonline.comresearchgate.net This assay provides a quantitative measure of the compound's impact on cellular growth and survival.
Reactive Oxygen Species (ROS) Detection Methods
The detection and quantification of reactive oxygen species (ROS) are important for understanding the cellular stress induced by this compound. Elevated ROS levels can play a role in the mechanisms of differentiation and cell death. tandfonline.commdpi.com
Fluorescent probes are commonly used for ROS detection due to their sensitivity and spatial resolution. mdpi.comup.pt For example, RedoxSensor Red CC-1 has been used to measure intracellular ROS levels in cells treated with this compound via flow cytometry. tandfonline.com The oxidation of probes like dichlorodihydrofluorescein diacetate (DCFH-DA) to fluorescent dichlorofluorescein (DCF) upon reaction with ROS is another utilized method. mdpi.comup.pt Studies have shown that this compound treatment can lead to increased ROS accumulation in cell lines such as K562 and MOLM13. tandfonline.com
In Vivo Animal Models for Pharmacological and Biological Investigations
In vivo animal models are essential for evaluating the pharmacological and biological effects of this compound in a complex living system, providing insights into its efficacy and target engagement in a preclinical setting. researchgate.netembopress.orgnih.goviaea.orgfrontiersin.org
Murine Leukemia Models (e.g., MLL-AF9)
Murine leukemia models, particularly those involving MLL-AF9 fusion proteins, are relevant for studying AML and are utilized to assess the in vivo efficacy of this compound. researchgate.netembopress.orgnih.govashpublications.org These models involve transplanting leukemia cells expressing the MLL-AF9 fusion into recipient mice, mimicking the disease progression observed in humans. researchgate.netembopress.orgnih.govashpublications.org
Emerging Research Perspectives and Future Directions for Ff 10501
Delineation of Metabolic Pathways Governing FF-10501 Sensitivity
The efficacy of this compound is intrinsically linked to cellular metabolic pathways. As a prodrug, this compound is converted intracellularly to its active form, this compound ribosylmonophosphate (FF-10501RMP), primarily by adenine (B156593) phosphoribosyl transferase (APRT). mdpi.comnih.gov FF-10501RMP then inhibits IMPDH, disrupting the de novo synthesis of guanine (B1146940) nucleotides. mdpi.comresearchgate.net This reduction in guanine nucleotide pools is a primary driver of its anti-proliferative effects. nih.govresearchgate.net
Sensitivity to this compound is also influenced by the purine (B94841) salvage pathway, which provides an alternative route for generating guanine nucleotides. mdpi.comtandfonline.com Inhibition of IMPDH by this compound can lead to the accumulation of IMP, which is then metabolized to hypoxanthine (B114508), potentially activating the salvage pathway. tandfonline.com This metabolic shift can also lead to the elevation of reactive oxygen species (ROS). tandfonline.compatsnap.com
Beyond nucleotide synthesis, IMPDH inhibition by this compound induces diverse metabolic changes in AML cells, including the downregulation of CD98/Lat1 and mTORC1 signaling. nih.gov Lat1 downregulation may contribute to a reduction in essential amino acids, such as valine, isoleucine, leucine, tyrosine, and phenylalanine, as Lat1 is a transporter for these amino acids. nih.gov Further studies are needed to fully define the metabolic pathways that regulate sensitivity to this compound and how these pathways can be modulated to enhance therapeutic outcomes. mdpi.comresearchgate.net
Pre-clinical studies have evaluated the anti-leukemic effect of this compound in multiple AML cell lines. mdpi.comresearchgate.netresearchgate.net The antiproliferative effects are generally dose-dependent, although sensitivity can vary between cell lines. tandfonline.compatsnap.com For instance, this compound showed antiproliferative effects in most tested cell lines, with some exceptions. tandfonline.com
Here is a summary of this compound's effect on proliferation in selected AML cell lines:
| Cell Line | Effect on Proliferation | Reference |
| MOLM13 | Inhibited | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| SKM1 | Inhibited | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| HL-60 | Inhibited | mdpi.comresearchgate.netresearchgate.net |
| U937 | Inhibited | mdpi.comresearchgate.netresearchgate.net |
| HEL | Inhibited | mdpi.comresearchgate.netresearchgate.net |
| OCI-AML3 | Inhibited | mdpi.comresearchgate.netresearchgate.netpatsnap.com |
| OCI-M2 | Minimal effect | tandfonline.com |
| F36P | Minimal effect | tandfonline.com |
| MV4;11 | Inhibited | nih.gov |
Exploration of Synergistic Therapeutic Combinations in Preclinical Settings
Exploring combinations of this compound with other therapeutic agents is a key area of research to enhance its efficacy and overcome potential resistance mechanisms.
Combination with TLR Agonists
Preclinical studies have indicated that co-treatment with this compound and Toll-like receptor (TLR) agonists can lead to a stronger antileukemia effect than this compound alone. nih.govnih.govd-nb.info This synergy is likely related to the observation that IMPDH inhibition induces overactivation of TLR signaling in AML cells, contributing to the antileukemia effect. nih.govnih.govd-nb.infoembopress.org Combining this compound with a TLR1/2 agonist effectively inhibited the development of MLL-fusion AML in vivo. embopress.orgresearchgate.net
Potential Synergy with BCL2 Inhibitors (e.g., Venetoclax)
Research suggests potential synergy between IMPDH inhibitors and BCL2 inhibitors like venetoclax (B612062). One study found that another IMPDH inhibitor, mycophenolic acid (MPA), synergized with venetoclax to inhibit the growth of AML cells in vitro. nih.govd-nb.info This combination may be particularly relevant for overcoming venetoclax resistance, especially in subtypes like monocytic AMLs that often express high levels of TLRs. nih.govd-nb.info While direct preclinical data on this compound and venetoclax combinations were not explicitly detailed in the provided context, the observed synergy with MPA provides a strong rationale for exploring this combination with this compound. nih.govd-nb.info Venetoclax-based combinations are becoming standard care for certain AML patients, but resistance remains a challenge, highlighting the need for new synergistic partners. researchgate.net
Integration with Hypomethylating Agents for Resistance Management
This compound has shown activity in AML cell lines, including those resistant to hypomethylating agents (HMAs) like azacitidine. mdpi.comresearchgate.netresearchgate.net This suggests that this compound could be a valuable treatment option in HMA-refractory settings or potentially used in combination with HMAs to prevent or overcome resistance. researchgate.net Preclinical studies have demonstrated that azacitidine-resistant leukemia cells remained sensitive to IMPDH inhibitors, indicating the potential for combining these agents. researchgate.netnih.gov
Elucidation of Detailed IMPDH-Mediated Regulatory Mechanisms (e.g., TLR Signaling)
A significant finding in the research on IMPDH inhibitors, including this compound, is their ability to induce overactivation of TLR signaling. nih.govnih.govd-nb.infoembopress.org Specifically, IMPDH inhibition leads to the activation of the TLR-TRAF6-NF-κB signaling pathway and the upregulation of the adhesion molecule VCAM1 in AML cells. nih.govembopress.org This activation contributes to the antileukemia effect, partly by promoting excessive cell-cell interaction and inhibiting proliferation. nih.govd-nb.info
The mechanism linking IMPDH inhibition and subsequent reduction in guanine nucleotides to TLR signaling activation is an active area of investigation. Guanosine (B1672433) supplementation has been shown to reverse MPA-induced TLR signaling activation, suggesting that decreased guanine nucleotide levels play a role. nih.govd-nb.info However, the detailed regulatory mechanism by which GTP levels influence TLR-mediated innate immune responses is not yet fully understood and warrants further research. nih.govd-nb.info
Investigation of Differential Susceptibility in Specific Genetic Subtypes of Leukemia (e.g., MLL-rearranged AML)
Preclinical studies have identified that AMLs with MLL rearrangements (MLL-fusion leukemias) are particularly susceptible to IMPDH inhibitors, including this compound. nih.govembopress.orgresearchgate.netembopress.org Studies using MLL-AF9-driven AML mouse models have shown that this compound can effectively suppress leukemogenesis in vivo. nih.govembopress.orgembopress.org An alternate-day administration schedule of this compound was found to be effective in these models without causing devastating effects on immune cells. nih.govnih.govd-nb.infoembopress.org
Despite the observed sensitivity of MLL-rearranged AML to IMPDH inhibitors, the precise reasons for this differential susceptibility are not fully clear. nih.gov While some non-MLL-rearranged AML subtypes also express high levels of TLR1, TLR2, and TLR4, they may not exhibit the same level of sensitivity. nih.gov Further research is needed to understand the specific genetic and molecular features of MLL-rearranged AML that contribute to their vulnerability to IMPDH inhibition and to identify other leukemia subtypes that may also be particularly susceptible. nih.govembopress.org
Optimization of Preclinical Regimens for Enhanced Efficacy and Mechanistic Insight
Preclinical studies have investigated the activity of this compound, particularly in the context of hematological malignancies. This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in human acute myeloid leukemia (AML) cell lines, including those exhibiting resistance to hypomethylating agents (HMAs) patsnap.comresearchgate.net. In vitro investigations across 12 different hematological malignant cell lines revealed a dose-dependent suppression of growth by this compound patsnap.com. At clinically relevant concentrations, such as 40 µM, this compound was shown to induce cell death in specific cell lines, including MOLM-13, OCI-AML3, and MOLT-3 patsnap.com.
Mechanistic studies into this compound-induced cell death have identified distinct pathways depending on the cell line. In MOLM-13 and MOLT-3 cells, apoptosis was mediated by the activation of caspase-8, subsequently leading to the activation of the mitochondrial pathway patsnap.com. In contrast, in OCI-AML3 cells, necrotic cell death was induced via endoplasmic reticulum stress patsnap.com.
The inhibitory effect of this compound on cell proliferation is directly linked to its impact on guanine nucleotide synthesis. Studies have shown that supplementing the cell culture medium with guanosine can rescue proliferation in this compound-treated cells researchgate.netnih.gov. High-performance liquid chromatography (HPLC) analysis has further confirmed that this compound treatment leads to significant decreases in phosphorylated guanosine levels within cells, such as MOLM13 cells researchgate.netnih.gov.
This compound has also shown efficacy in primary AML samples, effectively reducing proliferation at concentrations of 300 µM and above researchgate.netnih.gov. Preclinical evaluations have demonstrated its activity in a range of AML cell lines, including MOLM13, SKM1, HL-60, U937, HEL, and OCI-AML3, encompassing those resistant to HMAs nih.gov. The efficacy of this compound is influenced by the intracellular conversion to its active RMP form and the activity of the guanine nucleotide salvage pathway nih.gov.
Optimization of preclinical regimens has also explored administration schedules. In mouse models of MLL-AF9 leukemia, an alternate-day administration schedule of this compound-01 (a prodrug of this compound) effectively suppressed leukemogenesis without causing substantial reductions in immune cell populations embopress.orgembopress.org. This suggests that optimized scheduling could potentially enhance the therapeutic window by minimizing effects on normal cells embopress.orgembopress.org.
Further mechanistic insights indicate that IMPDH inhibition by this compound may contribute to its anti-leukemic effects partly through the overactivation of Toll-like receptor (TLR) signaling and subsequent upregulation of VCAM1 embopress.orgembopress.org. However, guanosine supplementation only partially reversed the this compound-induced VCAM1 upregulation, suggesting that the effects of IMPDH inhibition are both direct and indirect, potentially involving enhanced inflammation and myeloid differentiation embopress.org.
Studies investigating resistance mechanisms have shown a lack of cross-resistance between this compound and azacitidine in resistant cell lines derived from SKM-1 and MOLM-13 leukemia cells researchgate.netnih.gov. The half maximal inhibitory concentration (IC50) of this compound has been reported to range between 4.3 and 144.5 µM across 13 different AML cell lines, with MOLM13 identified as the most sensitive confex.com. Treatment with this compound at concentrations below 100 µM resulted in an increase in cells in the G1 phase and a decrease in the S phase of the cell cycle confex.com. Consistent with its mechanism of action, decreased intracellular concentrations of guanine nucleotides were observed in MOLM13 and SKM1 cell lines following treatment with 3 to 30 µM of this compound for 24 hours confex.com.
Role of Guanine Nucleotide Homeostasis in Myeloid Differentiation and Leukemia Pathogenesis
The primary mechanism of action of this compound involves the inhibition of IMPDH, thereby disrupting the de novo synthesis of guanosine nucleotides ontosight.aipatsnap.comashpublications.org. This inhibition leads to a reduction in the intracellular levels of GMP, GDP, and GTP, while ADP levels remain unaffected ashpublications.org. A consequence of this metabolic perturbation is the accumulation of inosine-5-monophosphate (IMP) ashpublications.org.
The impact of this compound on guanine nucleotide homeostasis extends beyond simple growth inhibition in rapidly dividing cells. Research has demonstrated that this compound can promote myeloid differentiation, a critical process that is often dysregulated in leukemia ashpublications.org. Specifically, this compound has been shown to induce the erythroid differentiation of K562 human leukemic cells and F36P myelodysplastic syndromes (MDS) cells in a dose-dependent manner ashpublications.org. Furthermore, differentiation towards granulocytes or monocytes has been observed in MOLM-13 and HL-60 AML cell lines upon this compound treatment ashpublications.org.
Beyond its effects on leukemic cells, this compound has also been found to improve normal erythropoiesis ashpublications.org. This effect appears to be mediated through pathways involving reactive oxygen species (ROS) accumulation and MAPK signaling, as inhibiting these pathways cancelled the beneficial effect on erythropoiesis ashpublications.org. These findings suggest that lower doses of this compound could potentially be beneficial for improving refractory anemia in patients with low-risk MDS by supporting normal myelopoiesis ashpublications.org.
The disruption of guanine nucleotide homeostasis by IMPDH inhibition has significant implications for leukemia pathogenesis, particularly in the context of MLL-rearranged (MLLr) AML. In these leukemias, inhibition of guanine nucleotide biosynthesis has been shown to induce myeloid differentiation tmc.edu. Mechanistically, targeting IMPDH2, a specific isoform of IMPDH, reduces guanine nucleotide levels, which in turn impairs the formation and chromatin binding of the MLL-fusion complex tmc.edu. This disruption leads to a reduction in the expression of MLL target genes tmc.edu. The requirement of guanine nucleotide biosynthesis for the proper function of the LEDGF/menin/MLL-fusion complex highlights a vulnerability in MLLr leukemias tmc.edu. Consequently, targeting guanine nucleotide biosynthesis presents a rationale for sensitizing MLLr leukemias to menin inhibitors tmc.edu. This compound's ability to reduce leukemic proliferation and induce differentiation by targeting guanine nucleotide biosynthesis underscores its potential in treating AML and MDS, even in cases resistant to HMAs researchgate.netnih.govnih.gov.
Unexplored Therapeutic Applications beyond Hematological Malignancies (e.g., Antiviral, Immunosuppressive, Solid Tumors)
While research on this compound has heavily focused on hematological malignancies, its mechanism of action as an IMPDH inhibitor suggests potential applications in other therapeutic areas. IMPDH inhibitors, as a class of compounds, have been explored for their ability to modulate immune responses and to treat various diseases characterized by uncontrolled cell proliferation, including viral infections and certain cancers ontosight.ainih.gov.
IMPDH inhibitors are known to modulate immune responses, which has led to their investigation for use in autoimmune diseases and in preventing transplant rejection ontosight.ai. This compound is a prodrug of mizoribine (B1677216) nih.govembopress.orgnih.gov, an immunosuppressive drug that has been used in renal transplantation and for various autoimmune disorders nih.govwikipedia.org. Another well-known IMPDH inhibitor, mycophenolic acid (MPA), is widely used as an immunosuppressant nih.govguidetopharmacology.orgmims.comfishersci.fi.
The potential of IMPDH inhibitors in antiviral therapy has also been explored, as these compounds can reduce viral replication ontosight.ai. Mizoribine, the parent compound of which this compound is a prodrug, has been noted to have a role as an anticoronaviral agent nih.govpharmakb.com. Similarly, mycophenolic acid is recognized for its antiviral effects in addition to its immunosuppressive and antitumor properties fishersci.fi.
The antitumor activity of IMPDH inhibitors has been recognized since the late 1960s nih.gov. While the preclinical and clinical development of this compound has primarily targeted hematological malignancies like AML and MDS patsnap.comnih.govresearchgate.netashpublications.org, the potential for IMPDH inhibitors in solid tumors has been explored with other compounds in this class embopress.orgnih.gov. Preclinical studies with other IMPDH inhibitors have shown antitumor activity against various solid tumor types, including glioblastoma, ASCL1-low small-cell lung cancer, and relapsed acute lymphoblastic leukemia (ALL) with specific mutations embopress.org. Clinical trials involving other IMPDH inhibitors, such as tiazofurin, have been conducted for solid tumors like pancreatic ductal carcinoma nih.govresearchgate.net.
Although the search results predominantly detail this compound's activity in hematological cancers, the established broader therapeutic potential of IMPDH inhibitors in immunosuppression, antiviral therapy, and other solid tumors suggests avenues for future research into unexplored applications of this compound beyond its current focus. Further preclinical investigations would be necessary to determine the specific efficacy and mechanisms of this compound in these additional disease areas.
Q & A
Q. What is the enzymatic mechanism underlying FF-10501's activation, and how can researchers validate this process experimentally?
this compound is converted to its active form, this compound ribosylmonophosphate, via adenine phosphoribosyl transferase (APRT). To validate this mechanism:
- Methodology : Use in vitro enzymatic assays with purified APRT and monitor conversion via HPLC or mass spectrometry. Include negative controls (e.g., APRT inhibitors like diflunisal) to confirm enzyme specificity .
- Experimental Design :
| Parameter | Details |
|---|---|
| Substrate | This compound (1–10 µM) |
| Enzyme | Recombinant APRT (0.5–2 U/mL) |
| Assay Buffer | Tris-HCl (pH 7.4), MgCl₂ (5 mM) |
| Detection | UV absorption at 260 nm or LC-MS/MS |
Q. What are the primary in vitro assays to evaluate this compound's anti-tumor efficacy?
- Cell Viability Assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., leukemia HL-60, solid tumor HCT-116). Include IC₅₀ calculations and compare with standard IMPDH inhibitors (e.g., mycophenolic acid) .
- Target Engagement : Measure intracellular IMPDH activity via GTP depletion assays (LC-MS quantification) .
Q. How should researchers address variability in this compound's pharmacokinetic (PK) data across preclinical models?
- Approach : Conduct parallel studies in rodents and non-rodents to assess species-specific metabolism. Use stable isotope-labeled this compound for precise PK tracking. Analyze metabolites via tandem mass spectrometry .
Advanced Research Questions
Q. How can contradictory data on this compound's efficacy in solid vs. hematologic tumors be resolved?
- Hypothesis Testing : Perform transcriptomic profiling (RNA-seq) of responsive vs. non-responsive tumors to identify IMPDH isoform (IMPDH1 vs. IMPDH2) expression patterns.
- Data Analysis : Apply multivariate regression to correlate efficacy with tumor microenvironment factors (e.g., hypoxia, nucleotide salvage pathway activity) .
Q. What experimental strategies can elucidate resistance mechanisms to this compound in long-term treatment models?
- Methodology : Generate resistant cell lines via chronic exposure (6–12 months). Use CRISPR-Cas9 screens to identify resistance-associated genes. Validate findings with siRNA knockdowns .
- Key Parameters :
| Factor | Consideration |
|---|---|
| Dose Escalation | Incremental increases (10–100 nM) over 20 passages |
| Genomic Analysis | Whole-exome sequencing and copy number variation profiling |
Q. How can researchers optimize this compound's therapeutic index through combination therapies?
- Synergy Screening : Use high-throughput combinatorial drug libraries (e.g., SelleckChem’s Oncology Collection). Calculate combination indices (CI) via the Chou-Talalay method .
- Mechanistic Focus : Prioritize compounds targeting nucleotide biosynthesis (e.g., methotrexate) or autophagy inhibitors (e.g., chloroquine) to enhance IMPDH blockade .
Q. What in silico models are suitable for predicting this compound's off-target effects?
- Tools : Molecular docking (AutoDock Vina) against IMPDH homologs (PDB: 1B3O) and kinase databases (KinomeScan). Validate predictions with thermal shift assays (TSA) .
Methodological Guidelines
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses. Use triangulation with orthogonal assays (e.g., enzymatic activity + metabolomics) to resolve discrepancies .
- Statistical Rigor : For preclinical studies, adhere to the ARRIVE 2.0 guidelines. Report effect sizes with 95% confidence intervals and avoid p-value misuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
